4-(4-Chloro-3-methylphenyl)butan-2-one

Catalog No.
S13813100
CAS No.
M.F
C11H13ClO
M. Wt
196.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-Chloro-3-methylphenyl)butan-2-one

Product Name

4-(4-Chloro-3-methylphenyl)butan-2-one

IUPAC Name

4-(4-chloro-3-methylphenyl)butan-2-one

Molecular Formula

C11H13ClO

Molecular Weight

196.67 g/mol

InChI

InChI=1S/C11H13ClO/c1-8-7-10(4-3-9(2)13)5-6-11(8)12/h5-7H,3-4H2,1-2H3

InChI Key

VNKGRJXVSBWXDF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CCC(=O)C)Cl

4-(4-Chloro-3-methylphenyl)butan-2-one is an organic compound with the molecular formula C11H13ClOC_{11}H_{13}ClO and a molecular weight of 196.67 g/mol. This compound features a butanone structure with a 4-chloro-3-methylphenyl group attached to the second carbon of the butanone chain. Its unique structure contributes to its chemical reactivity and potential biological activities.

  • Oxidation: The ketone group can be oxidized to form corresponding carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: The ketone can be reduced to an alcohol through reactions with reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Nucleophilic Substitution: The chloro substituent can undergo nucleophilic substitution reactions, where nucleophiles replace the chlorine atom under suitable conditions, allowing for the synthesis of various derivatives.

Research into the biological activity of 4-(4-Chloro-3-methylphenyl)butan-2-one indicates potential antimicrobial and anti-inflammatory properties. Its structural features may enhance its interaction with biological macromolecules, leading to effects such as enzyme inhibition or modulation of cellular processes. Specific studies have highlighted its potential as a precursor in drug development, particularly in targeting neurological disorders.

The synthesis of 4-(4-Chloro-3-methylphenyl)butan-2-one typically involves:

  • Friedel-Crafts Acylation: This method includes reacting 4-chloro-3-methylbenzoyl chloride with a suitable butanone precursor in the presence of a Lewis acid catalyst such as aluminum chloride.
  • Continuous Flow Reactors: For industrial-scale production, continuous flow reactors may be employed to ensure consistent quality and yield, followed by purification steps like distillation or recrystallization.

4-(4-Chloro-3-methylphenyl)butan-2-one has several applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of more complex organic molecules, including drugs targeting various diseases.
  • Agrochemicals: The compound may find utility in developing pesticides or herbicides due to its biological activity.
  • Specialty Chemicals: It is used in producing specialty chemicals and materials within industrial settings.

Interaction studies focus on how 4-(4-Chloro-3-methylphenyl)butan-2-one reacts with biological macromolecules. Its electrophilic nature allows it to interact with nucleophilic sites on proteins and nucleic acids, which could lead to enzyme inhibition or disruption of cellular processes. Understanding these interactions is crucial for evaluating its therapeutic potential.

Several compounds share structural similarities with 4-(4-Chloro-3-methylphenyl)butan-2-one, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Aspects
3-Bromo-4-(4-methylphenyl)butan-2-oneContains a bromine atom instead of chlorinePotentially different reactivity due to bromination
4-Chloro-4'-fluorobutyrophenoneContains a fluorine substituent on the phenyl ringExhibits different chemical properties due to fluorination
3-Chloro-4-fluorophenolHydroxyl group instead of a ketoneDifferent biological activity due to the presence of hydroxyl
1-(4-Chlorophenyl)butan-1-oneDifferent alkyl chain lengthAffects solubility and reactivity
4-Fluoro-3-methylphenyl derivativesVarying substitutions on the phenyl ringUnique reactivity patterns based on substitution

The uniqueness of 4-(4-Chloro-3-methylphenyl)butan-2-one lies in its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties compared to similar compounds. This specificity influences its reactivity and selectivity in

XLogP3

2.8

Hydrogen Bond Acceptor Count

1

Exact Mass

196.0654927 g/mol

Monoisotopic Mass

196.0654927 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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